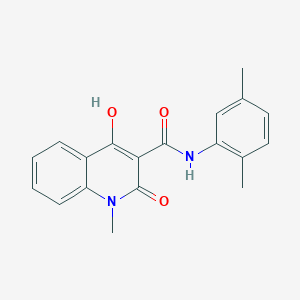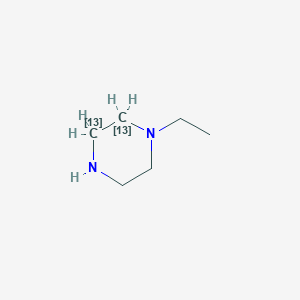
Potassium 3-quinolinoyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-quinolinoyltrifluoroborate is a potassium acyltrifluoroborate (KAT) compound with the empirical formula C10H6BF3KNO and a molecular weight of 263.07 g/mol . This compound is known for its stability under bench, air, and moisture conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
Potassium 3-quinolinoyltrifluoroborate can be synthesized through chemoselective amide-bond formation reactions with hydroxylamines . These reactions proceed under aqueous conditions without the need for coupling reagents or protecting groups . The specific synthetic routes and industrial production methods for this compound are not widely documented, but it is typically prepared in collaboration with research groups specializing in acyltrifluoroborate chemistry .
Chemical Reactions Analysis
Potassium 3-quinolinoyltrifluoroborate readily undergoes chemoselective amide-bond formation reactions . These reactions are typically carried out with hydroxylamines under aqueous conditions . The major products formed from these reactions are amides, which are valuable intermediates in various chemical syntheses . The compound’s stability and reactivity make it suitable for rapid ligations with equimolar reactants in water .
Scientific Research Applications
Potassium 3-quinolinoyltrifluoroborate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent for rapid, chemoselective amide bond formations with hydroxylamines . These reactions are valuable in the synthesis of chemically and configurationally stable monofluoro acylboronates, which have applications in medicinal chemistry and drug development . The compound’s stability under various conditions also makes it useful in industrial applications where robust reagents are required .
Mechanism of Action
The mechanism of action for potassium 3-quinolinoyltrifluoroborate involves its role as a reagent in amide-bond formation reactions . The compound’s acyltrifluoroborate group reacts with hydroxylamines to form stable amide bonds under aqueous conditions . This reaction proceeds without the need for additional coupling reagents or protecting groups, making it a highly efficient process .
Comparison with Similar Compounds
Potassium 3-quinolinoyltrifluoroborate is unique among potassium acyltrifluoroborates due to its specific structure and reactivity . Similar compounds include potassium 5-hydroxypentanoyltrifluoroborate, potassium 3-ethoxycarbonylbenzoyltrifluoroborate, and potassium 3-furoyltrifluoroborate . These compounds share similar stability and reactivity characteristics but differ in their specific chemical structures and applications .
Properties
Molecular Formula |
C10H6BF3KNO |
|---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
potassium;trifluoro(quinoline-3-carbonyl)boranuide |
InChI |
InChI=1S/C10H6BF3NO.K/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8;/h1-6H;/q-1;+1 |
InChI Key |
GFHZIIJGNIFLTM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)


![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
